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An in-depth comparative analysis of the preclinical data for two prominent allosteric SHP2

inhibitors, SHP394 and TNO-155, reveals their potential in cancer therapy. While both

compounds effectively target the SHP2 phosphatase, a critical node in cellular signaling, a

direct head-to-head comparison is challenging due to the absence of publicly available studies

conducted under identical experimental conditions. This guide synthesizes the existing

preclinical data to offer researchers, scientists, and drug development professionals a

comprehensive overview of their individual profiles.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key

transducer of signaling from receptor tyrosine kinases (RTKs) to downstream pathways, most

notably the RAS/MAPK cascade.[1] Its role in promoting cell growth, proliferation, and survival

has made it an attractive target for cancer therapy.[2] SHP394 and TNO-155 are both orally

active, allosteric inhibitors that stabilize SHP2 in an inactive conformation.[2]

Mechanism of Action
Both SHP394 and TNO-155 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket

at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP)

domains. This binding locks the enzyme in a closed, auto-inhibited conformation, preventing its

catalytic activity and its interaction with upstream activators and downstream substrates. By

inhibiting SHP2, these molecules effectively block the RAS/MAPK signaling pathway, leading to

reduced phosphorylation of ERK (p-ERK), a key downstream effector.
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Quantitative Preclinical Data
The following tables summarize the available preclinical data for SHP394 and TNO-155. It is

crucial to note that the data are compiled from different studies and are not the result of direct

comparative experiments.

Table 1: In Vitro Activity of SHP394 and TNO-155

Parameter SHP394 TNO-155

SHP2 Enzymatic IC50 23 nM 11 nM[3]

Cellular Anti-Proliferation IC50
297 nM (Caco-2 cells)1.38 µM

(Detroit-562 cells)

Not explicitly reported as a

single agent IC50 in the

provided results, but shown to

be more efficacious than

SHP099 in OSCC cell lines

with IC50 values ranging from

0.39 µM to 211.1 µM.[4]

p-ERK Inhibition IC50 18 nM (KYSE520 cells)

Dose-dependent suppression

of p-ERK observed in various

cell lines.[2][5]

Table 2: In Vivo Efficacy of SHP394 and TNO-155
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Parameter SHP394 TNO-155

Xenograft Model
Detroit-562 (pharyngeal

carcinoma)

Various models including

neuroblastoma, EGFR-mutant

lung cancer, and KRAS G12C

cancers.[2][6][7]

Dosing Regimen
20-80 mg/kg, oral gavage,

twice daily

Varied depending on the study,

e.g., 20 mg/kg twice daily in

HT-29 xenografts.[6]

Anti-Tumor Activity

Dose-dependent tumor volume

reduction. 34% tumor

regression at 80 mg/kg.

As a single agent, showed

limited efficacy in some

advanced solid tumors, but

demonstrated significant anti-

tumor activity in combination

with other targeted therapies.

[5][6]

Table 3: Preclinical Pharmacokinetics of TNO-155

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life
(hours)

Oral
Bioavailability
(%)

Mouse 24 3 2 78

Rat 15 7 8 100

Dog 4 3 9 >100

Monkey 6 4 9 60

Pharmacokinetic

data for SHP394

was not available

in the provided

search results.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://www.mdpi.com/1420-3049/28/19/6947
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://www.mdpi.com/1420-3049/28/19/6947
https://www.researchgate.net/publication/347581248_A_multifunctional_cross-validation_high-throughput_screening_protocol_enabling_the_discovery_of_new_SHP2_inhibitors
https://www.mdpi.com/1420-3049/28/19/6947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are representative protocols for key experiments used in the evaluation of SHP2

inhibitors.

SHP2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. A

common method utilizes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl

phosphate (DiFMUP).

Reagents and Materials:

Recombinant human SHP2 protein

DiFMUP substrate

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT)

Test compounds (SHP394 or TNO-155) dissolved in DMSO

384-well microplates

Plate reader capable of fluorescence detection

Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a 384-well plate, add a small volume of the compound dilutions.

3. Add the SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15

minutes) at room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the DiFMUP substrate.

5. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission

wavelengths are specific to the substrate).
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6. Calculate the rate of reaction for each compound concentration.

7. Determine the IC50 value by plotting the percent inhibition against the compound

concentration and fitting the data to a dose-response curve.[5][8]

In Vitro Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

Reagents and Materials:

Cancer cell lines of interest

Complete cell culture medium

Test compounds (SHP394 or TNO-155)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-

methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

Solubilization solution (for MTT)

96-well cell culture plates

Microplate reader

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with a range of concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

3. Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with

active metabolism will convert the tetrazolium salt into a colored formazan product.

4. If using MTT, add the solubilization solution to dissolve the formazan crystals.
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5. Measure the absorbance of the wells at the appropriate wavelength using a microplate

reader.

6. Calculate the percentage of cell viability relative to untreated control cells.

7. Determine the IC50 value by plotting cell viability against compound concentration.[4]

In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the compounds in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for tumor induction

Test compounds (SHP394 or TNO-155) formulated for oral administration

Calipers for tumor measurement

Procedure:

1. Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Randomize the mice into treatment and control groups.

4. Administer the test compounds or vehicle control orally at the specified dose and

schedule.

5. Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

6. Calculate the tumor volume using the formula: (Length x Width²) / 2.

7. Monitor the body weight of the mice as an indicator of toxicity.
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8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis).[9]

Western Blot for p-ERK Analysis
This technique is used to measure the levels of phosphorylated ERK, a key downstream

marker of SHP2 activity.

Reagents and Materials:

Cell or tumor lysates

Protein quantification assay (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

Transfer buffer and membrane (e.g., PVDF)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-p-ERK, anti-total ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

1. Prepare protein lysates from treated cells or tumor tissue.

2. Determine the protein concentration of each lysate.

3. Separate the proteins by size using SDS-PAGE.

4. Transfer the proteins from the gel to a membrane.

5. Block the membrane to prevent non-specific antibody binding.
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6. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

7. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

8. Detect the protein bands using a chemiluminescent substrate and an imaging system.

9. Strip the membrane and re-probe with an antibody against total ERK to ensure equal

protein loading.

10. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[10][11]

Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade.
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Caption: SHP2's role in the RAS/MAPK pathway and its inhibition.
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General Preclinical Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.
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Caption: A typical preclinical development workflow for SHP2 inhibitors.
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Both SHP394 and TNO-155 demonstrate potent and selective inhibition of SHP2 in preclinical

models, validating SHP2 as a promising therapeutic target in oncology. TNO-155 has been

extensively studied in combination with other targeted agents, suggesting a potential strategy

to overcome drug resistance. While the available data for SHP394 is more limited in the public

domain, it also shows clear anti-tumor activity. The lack of direct comparative studies

necessitates careful consideration when evaluating the relative merits of these two inhibitors.

Future head-to-head preclinical and clinical studies will be crucial to definitively establish their

comparative efficacy and safety profiles and to guide their optimal clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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